molecular formula C20H25NO3S B2974449 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1396811-57-6

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2974449
CAS No.: 1396811-57-6
M. Wt: 359.48
InChI Key: SOIPDELCXQCXAL-UHFFFAOYSA-N
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Description

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a complex structure incorporating a phenoxypropanone scaffold linked to a piperidine ring that is further modified with a furanylmethylthio moiety. The integration of a furan ring, a sulfur-containing linker, and a piperidine group suggests potential for interaction with diverse biological targets . Furan derivatives are prevalent in medicinal chemistry and are known to be key structural components in molecules with various pharmacological activities . Similarly, piperidine is a privileged scaffold in pharmaceutical agents. Researchers may investigate this compound as a potential building block for developing novel therapeutic agents or as a chemical probe to study specific enzymatic or signaling pathways. The presence of the thioether linkage can be of particular interest for probing interactions that involve sulfur-containing functional groups. This product is provided for research purposes to aid in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and other preclinical research. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-16(24-18-6-3-2-4-7-18)20(22)21-11-9-17(10-12-21)14-25-15-19-8-5-13-23-19/h2-8,13,16-17H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIPDELCXQCXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CSCC2=CC=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves the reaction of furan-2-ylmethyl thiol with a piperidine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications in Piperidine-Based Analogs

Core Variations
  • Piperidine vs. Piperazine: The compound 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one () replaces piperidine with piperazine, introducing a second nitrogen atom.
Substituent Variations
  • Furan vs. Thiophene: Analogs such as 1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one () and 3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one () substitute furan with thiophene.
  • Phenoxypropanone vs. Fluorophenyl Ethanone: The compound 2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone () replaces the phenoxypropan-1-one group with a 4-fluorophenyl ethanone. Fluorine’s electronegativity enhances metabolic stability and lipophilicity, which could improve blood-brain barrier penetration compared to the target compound’s phenoxy group .

Pharmacological and Physicochemical Properties

Key Differences in Functional Groups
Compound Name Core Structure Heterocycle Ketone Substituent Molecular Weight Notable Features
Target Compound Piperidine Furan 2-Phenoxypropan-1-one ~377.4 (est.) Phenoxy group may reduce lipophilicity
MK22 () Piperidine Thiophene Propan-1-one ~386.4 Thiophene enhances π-π interactions
RTB70 () Piperazine Thiophene Propan-1-one ~437.8 Piperazine improves solubility
Compound Piperidine Furan 4-Fluorophenyl ethanone 347.4 Fluorine increases metabolic stability

Biological Activity

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound with potential therapeutic applications. Its unique structural features, including a furan ring, a piperidine moiety, and thioether functionalities, suggest a variety of biological activities. This article reviews the available literature on its biological activity, synthesis, and potential mechanisms of action.

Structural Characteristics

The compound's molecular formula is C15H19NOSC_{15}H_{19}NOS, with a molecular weight of approximately 273.39 g/mol. The presence of the furan ring may contribute to its reactivity, while the piperidine structure may enhance its pharmacological properties.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity. The furan and piperidine rings are known to interact with various biological targets, including enzymes and receptors, potentially modulating their activities.

Anticancer Activity

Research has suggested that this compound may also possess anticancer properties. The structural components allow for interactions with cellular pathways involved in tumor growth and proliferation. Further studies are necessary to elucidate the specific mechanisms through which it exerts these effects .

While the exact mechanism of action for this compound is not fully understood, it is hypothesized to involve:

  • Binding Interactions : The furan ring can engage in hydrogen bonding and π–π stacking with biological targets.
  • Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic pathways relevant to disease processes.

Study on Antiviral Activity

A study investigating similar compounds revealed that derivatives containing furan rings demonstrated low cytotoxicity while inhibiting viral proteases effectively. This suggests that this compound could be explored as a potential antiviral agent .

Cytotoxicity Assessment

In vitro cytotoxicity assessments have shown that certain derivatives exhibit CC50 values exceeding 100 μM in various cell lines, indicating a favorable safety profile for further development as therapeutic agents .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Ring : Utilizing appropriate precursors and reagents.
  • Introduction of Furan and Thioether Groups : Employing methods such as nucleophilic substitution reactions.
  • Characterization : Techniques like NMR spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound .

Data Table

PropertyValue
Molecular FormulaC15H19NOSC_{15}H_{19}NOS
Molecular Weight273.39 g/mol
Antimicrobial ActivityPreliminary evidence
Anticancer ActivityUnder investigation
CC50 (Cytotoxicity)>100 μM

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